molecular formula C9H12N2O7 B096227 Uridine, 5,6-dihydro-6-oxo- CAS No. 19556-63-9

Uridine, 5,6-dihydro-6-oxo-

Cat. No.: B096227
CAS No.: 19556-63-9
M. Wt: 260.2 g/mol
InChI Key: ORKMJGCPXNATJL-YXZULKJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 5,6-dihydro-6-oxo- is a modified nucleoside derived from uridine. It is characterized by the reduction of the 5,6-double bond of uridine, resulting in a unique structure with a C5-C6 single bond. This compound is commonly found in transfer RNA (tRNA) from bacteria, eukaryotes, and some archaea, where it plays a role in enhancing the conformational flexibility of tRNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine, 5,6-dihydro-6-oxo- is synthesized post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. This reaction is catalyzed by dihydrouridine synthases (DUS), a conserved family of enzymes . The reduction process typically involves the use of NADPH as a cofactor .

Industrial Production Methods

While specific industrial production methods for uridine, 5,6-dihydro-6-oxo- are not well-documented, the enzymatic reduction process using DUS can be scaled up for industrial applications. The use of recombinant DNA technology to produce large quantities of DUS enzymes could facilitate the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5,6-dihydro-6-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the nucleoside structure .

Major Products Formed

Major products formed from these reactions include various uridine derivatives, such as 5-methyldihydrouridine and other modified nucleosides .

Mechanism of Action

The mechanism of action of uridine, 5,6-dihydro-6-oxo- involves its incorporation into tRNA, where it enhances the conformational flexibility of the tRNA molecule. This flexibility is crucial for the proper functioning of tRNA during protein synthesis . The compound interacts with various molecular targets, including ribosomal RNA and other components of the translation machinery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 5,6-dihydro-6-oxo- is unique due to its specific reduction of the 5,6-double bond and the presence of the oxo group, which distinguishes it from other similar compounds. This unique structure contributes to its specific biochemical roles and applications .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,6-8,12,15-16H,1-2H2,(H,10,13,17)/t3-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKMJGCPXNATJL-YXZULKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333586
Record name Uridine, 5,6-dihydro-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19556-63-9
Record name Uridine, 5,6-dihydro-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.